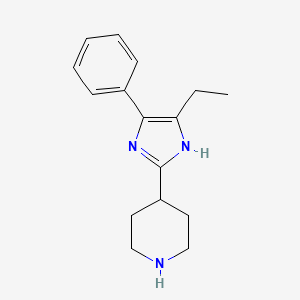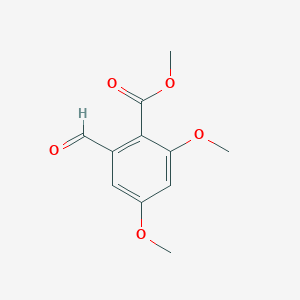
6-Chloro-9-isobutyl-8-methyl-9h-purine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Chloro-9-isobutyl-8-methyl-9H-purine: is a chemical compound with the molecular formula C10H13ClN4 and a molecular weight of 224.69 g/mol . It is a derivative of purine, a heterocyclic aromatic organic compound that plays a crucial role in biochemistry, particularly in the structure of DNA and RNA.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 6-Chloro-9-isobutyl-8-methyl-9H-purine typically involves the chlorination of 8-methyl-9H-purine followed by alkylation with isobutyl groups. The reaction conditions often require the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and the alkylation step may involve the use of isobutyl bromide in the presence of a base like potassium carbonate .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis would follow similar routes as laboratory synthesis, with optimizations for yield and purity.
化学反応の分析
Types of Reactions:
Substitution Reactions: 6-Chloro-9-isobutyl-8-methyl-9H-purine can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction:
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and various amines.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide may be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed.
Major Products: The major products formed from these reactions depend on the specific reagents used. For example, substitution with sodium azide would yield 6-azido-9-isobutyl-8-methyl-9H-purine.
科学的研究の応用
Chemistry: 6-Chloro-9-isobutyl-8-methyl-9H-purine is used as an intermediate in the synthesis of various purine derivatives, which are important in medicinal chemistry .
Biology and Medicine: Purine derivatives, including this compound, are studied for their potential biological activities, including antiviral, anticancer, and anti-inflammatory properties .
作用機序
The mechanism of action of 6-Chloro-9-isobutyl-8-methyl-9H-purine is not well-characterized. as a purine derivative, it may interact with various enzymes and receptors involved in nucleotide metabolism and signaling pathways . The molecular targets and pathways involved would likely depend on the specific biological context in which the compound is studied.
類似化合物との比較
- 6-Chloro-8-methyl-9H-purine
- 9H-Purine, 6-chloro-8-methyl-9-(2-methylpropyl)-
Comparison: 6-Chloro-9-isobutyl-8-methyl-9H-purine is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to other purine derivatives . For example, the presence of the isobutyl group may affect its solubility, reactivity, and interaction with biological targets.
特性
分子式 |
C10H13ClN4 |
|---|---|
分子量 |
224.69 g/mol |
IUPAC名 |
6-chloro-8-methyl-9-(2-methylpropyl)purine |
InChI |
InChI=1S/C10H13ClN4/c1-6(2)4-15-7(3)14-8-9(11)12-5-13-10(8)15/h5-6H,4H2,1-3H3 |
InChIキー |
OAEGDFQOZQCUSN-UHFFFAOYSA-N |
正規SMILES |
CC1=NC2=C(N1CC(C)C)N=CN=C2Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![Ethyl 3-bromoimidazo[1,2-a]pyrazine-6-carboxylate](/img/structure/B12099429.png)



![(1,2,4,13,14,15,18,19,20,34,35-Undecahydroxy-5,10,23,31-tetraoxo-6,9,24,27,30,39-hexaoxaoctacyclo[34.2.1.04,38.07,26.08,29.011,16.017,22.032,37]nonatriaconta-11,13,15,17,19,21,32,34,36-nonaen-28-yl) 3,4,5-trihydroxybenzoate](/img/structure/B12099450.png)


![8-Bromo-6-fluoro-2-methyl-imidazo[1,2-a]pyridine](/img/structure/B12099460.png)


![Tert-butyl 3-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-pyridyl]-3,6-diazabicyclo[3.1.1]heptane-6-carboxylate](/img/structure/B12099502.png)
